9-[(4-Methylphenyl)methyl]anthracene
Description
Structure
3D Structure
Properties
CAS No. |
1498-79-9 |
|---|---|
Molecular Formula |
C22H18 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
9-[(4-methylphenyl)methyl]anthracene |
InChI |
InChI=1S/C22H18/c1-16-10-12-17(13-11-16)14-22-20-8-4-2-6-18(20)15-19-7-3-5-9-21(19)22/h2-13,15H,14H2,1H3 |
InChI Key |
MUDIZVVPKDMJJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
Synthetic Methodologies for 9 Arylmethylanthracene Architectures
Transition Metal-Catalyzed Construction of Anthracene (B1667546) Scaffolds
Recent advancements in organic synthesis have highlighted the power of transition metal catalysis for constructing complex molecular frameworks with high efficiency and selectivity. frontiersin.orgnih.gov Catalysts based on metals like nickel and palladium have become indispensable tools for forging carbon-carbon bonds, enabling novel pathways to functionalized anthracenes. frontiersin.orgnih.govdoaj.org
A highly efficient one-pot synthesis for 9-arylmethylanthracene motifs has been developed utilizing a nickel-catalyzed three-component alkene dicarbofunctionalization reaction. nih.gov This method forges two new C-C bonds across an alkene in a single step, rapidly increasing molecular complexity. semanticscholar.orgrsc.orgacs.org The process involves the reaction of a vinylarene, an aryl iodide, and an arylzinc reagent to first build a 1,1,2-diarylethyl scaffold, which is then converted to the final anthracene core in a subsequent step. nih.gov Nickel catalysts are particularly effective for these transformations due to their ability to undergo facile oxidative addition and engage in both two-electron and radical pathways. nih.govacs.orgnih.gov
The general reaction scheme involves using a nickel precursor, such as NiCl₂(glyme), with a bipyridyl ligand. A variety of substituted 9-arylmethylanthracene derivatives can be synthesized in good yields using this tandem approach. nih.gov
Table 1: Synthesis of 9-Arylmethylanthracene Derivatives via Nickel-Catalyzed Dicarbofunctionalization This table is based on data from a study on the one-pot synthesis of 9-arylmethylanthracene derivatives. nih.gov
| Entry | Aryl Iodide (Ar¹I) | Arylzinc Reagent (Ar²ZnCl) | Product | Yield (%) |
| 1 | Iodobenzene | Phenylzinc chloride | 9-(Phenylmethyl)anthracene | 67 |
| 2 | 4-Iodotoluene | Phenylzinc chloride | 9-(Phenylmethyl)-2-methylanthracene | 65 |
| 3 | 4-Iodoanisole | Phenylzinc chloride | 9-(Phenylmethyl)-2-methoxyanthracene | 67 |
| 4 | Iodobenzene | 4-Tolylzinc chloride | 9-[(4-Methylphenyl)methyl]anthracene | 70 |
| 5 | Iodobenzene | 4-Methoxyphenylzinc chloride | 9-[(4-Methoxyphenyl)methyl]anthracene | 68 |
The mechanism of nickel-catalyzed dicarbofunctionalization can vary depending on the substrates. nih.gov When C(sp³)-hybridized electrophiles are used, the reaction often proceeds through radical intermediates. nih.govacs.org The catalytic cycle is typically initiated by a single-electron transfer (SET) from a low-valent nickel species. semanticscholar.org
In the context of synthesizing 9-arylmethylanthracenes, the proposed mechanism involves the formation of a radical species that adds to the alkene. nih.govsemanticscholar.org The resulting alkyl radical is then trapped by an organonickel species. This is followed by reductive elimination to furnish the 1,1,2-diarylethyl intermediate, which is the precursor to the final anthracene product. acs.orgthieme-connect.com The use of radical pathways distinguishes nickel catalysis from palladium, which more commonly favors two-electron mechanisms like migratory insertion. nsf.gov This radical reactivity opens up new avenues for bond formation and molecular construction. nih.govnsf.gov
Following the nickel-catalyzed dicarbofunctionalization, the crude 1,1,2-diarylethyl intermediate is subjected to an acid-promoted cyclization and aromatization process without the need for purification. nih.gov This key step involves an intramolecular electrophilic aromatic substitution to form the central ring of the anthracene scaffold, followed by dehydration to achieve full aromaticity. nih.gov
The choice of acid and reaction conditions significantly impacts the yield of the final 9-arylmethylanthracene product. Studies have shown that strong mineral acids like hydrochloric acid (HCl) are highly effective. nih.gov Organic acids such as p-toluenesulfonic acid have also been used, though they may result in slightly lower yields. nih.gov
Table 2: Effect of Acid Catalyst on the Cyclization-Aromatization Step This table summarizes the optimization of the acid-promoted cyclization to form 9-benzyl-2-methoxyanthracene. nih.gov
| Entry | Acid Catalyst | Concentration / Amount | Time (h) | Yield (%) |
| 1 | HCl | 6.0 M (0.50 mL) | 12 | 67 |
| 2 | HCl | 3.0 M (0.50 mL) | 12 | 55 |
| 3 | HCl | 1.0 M (0.50 mL) | 12 | 35 |
| 4 | HCl | 6.0 M (0.50 mL) | 6 | 45 |
| 5 | p-Toluenesulfonic acid | 3.0 mmol | 12 | 60 |
| 6 | Trifluoromethanesulfonic acid | 3.0 mmol | 12 | 58 |
| 7 | Acetic acid | 0.50 mL | 12 | 42 |
Palladium catalysis offers a versatile and powerful platform for the synthesis of substituted anthracenes. frontiersin.orgnih.gov A variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions, have been instrumental in constructing the anthracene framework. frontiersin.orgnih.govthieme-connect.com
One prominent method involves the palladium(II)-catalyzed C-H arylation of specific precursors, followed by an electrophilic aromatic cyclization. nih.gov For example, substituted anthracenes can be synthesized in a one-pot reaction from o-tolualdehydes and aryl iodides using a palladium catalyst. frontiersin.org Another strategy is the palladium-catalyzed tandem C-H activation and bis-cyclization of propargylic carbonates with terminal alkynes to create tetracyclic benz[a]anthracene derivatives. frontiersin.orgbeilstein-journals.org Furthermore, the Heck reaction has been employed to synthesize symmetric 9,10-disubstituted anthracenes by coupling 9,10-dibromoanthracene (B139309) with various alkenes. thieme-connect.com Suzuki coupling of dibromonaphthalene with boronate esters, followed by oxidative cyclization, also provides a route to complex anthracene structures. frontiersin.org These methods highlight the broad utility of palladium catalysis in accessing structurally diverse anthracene derivatives. frontiersin.orgnih.govbeilstein-journals.org
Nickel-Catalyzed Alkene Dicarbofunctionalization for 9-Arylmethylanthracenes
Electrophilic and Nucleophilic Substitution Strategies
While transition metal catalysis represents a modern approach, classical substitution reactions remain fundamental in the synthesis and derivatization of aromatic compounds like anthracene. slideshare.net Anthracene is known to be more reactive than benzene (B151609) in electrophilic substitution reactions. libretexts.org These reactions preferentially occur at the C-9 and C-10 positions. shivajicollege.ac.in This regioselectivity is attributed to the stability of the carbocation intermediate (also known as a sigma complex or Wheland intermediate) formed during the reaction. stackexchange.comquora.com When an electrophile attacks the 9-position, the resulting intermediate retains the resonance energy of two separate benzene rings, which is energetically more favorable than the naphthalene-like system that results from an attack at the C-1 or C-2 positions. shivajicollege.ac.inquora.com Nucleophilic aromatic substitution on anthracene is less common and typically requires specific activating groups or harsh conditions. quora.com
The Friedel-Crafts reaction is a classic and direct method for introducing alkyl or acyl groups onto aromatic rings. beilstein-journals.orgslideshare.net In the case of anthracene, Friedel-Crafts alkylation and acylation are effective methods for functionalization, primarily at the favored 9- and 10-positions. beilstein-journals.org The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a potent electrophile from an alkyl halide or other alkylating agent. beilstein-journals.orgresearchgate.net
Electrophilic Aromatic Addition Reactions to the Anthracene Core
Anthracene is more reactive than benzene towards electrophiles, and substitution preferentially occurs at the 9-position. This is because the carbocation intermediate formed by attack at this position is more stable, as it preserves two intact benzene rings, thus maximizing the retention of aromatic stabilization energy. quora.comyoutube.comshivajicollege.ac.in
A key method for the introduction of an arylmethyl group onto the anthracene nucleus is the Friedel-Crafts alkylation. wikipedia.orgmt.comslideshare.net This reaction involves the treatment of anthracene with an appropriate alkylating agent, such as a substituted benzyl (B1604629) halide, in the presence of a Lewis acid catalyst. For the synthesis of this compound, a plausible approach is the Friedel-Crafts alkylation of anthracene with 4-methylbenzyl chloride.
The reaction mechanism commences with the activation of the 4-methylbenzyl chloride by a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), to generate a more potent electrophile, the 4-methylbenzyl carbocation. mt.com This carbocation then attacks the electron-rich 9-position of the anthracene ring, leading to the formation of a resonance-stabilized carbocation intermediate (an arenium ion). Subsequent deprotonation of this intermediate restores the aromaticity of the anthracene system and yields the final product, this compound.
A general representation of this synthetic approach is provided in the table below.
| Reactants | Reagents | Product | Reaction Type |
| Anthracene, 4-Methylbenzyl chloride | Anhydrous AlCl₃, Inert solvent (e.g., CS₂) | This compound | Friedel-Crafts Alkylation |
It is important to note that Friedel-Crafts alkylations can be prone to certain limitations, such as the possibility of polyalkylation, where more than one alkyl group is introduced onto the aromatic ring. youtube.com Careful control of reaction conditions, such as the stoichiometry of the reactants and the reaction temperature, is crucial to optimize the yield of the desired mono-substituted product.
Advanced Derivatization Techniques with Anthracene-Based Fluorescent Tags
The inherent fluorescence of the anthracene moiety makes it a valuable component in the design of fluorescent probes and labels. By introducing reactive functional groups onto the anthracene core, it can be covalently attached to other molecules, thereby imparting its fluorescent properties.
Esterification Reactions Utilizing 9-(Hydroxymethyl)anthracene
9-(Hydroxymethyl)anthracene is a key intermediate in the synthesis of various anthracene derivatives. wikipedia.orglookchem.com It can be prepared by the reduction of 9-anthracenecarboxaldehyde. wikipedia.org The hydroxyl group of 9-(hydroxymethyl)anthracene can be readily esterified with carboxylic acids or their derivatives (e.g., acyl chlorides or anhydrides) to form fluorescent esters. These esters have applications as fluorescent probes.
The esterification reaction typically proceeds under standard conditions, often with the use of a catalyst such as a strong acid or a coupling agent to facilitate the reaction between the alcohol and the carboxylic acid. The resulting esters retain the fluorescent properties of the anthracene core.
| Anthracene Derivative | Reactant | Product Type | Application |
| 9-(Hydroxymethyl)anthracene | Carboxylic Acid (R-COOH) | Fluorescent Ester (9-Anthracenylmethyl ester) | Fluorescent labeling |
| 9-(Hydroxymethyl)anthracene | Acyl Chloride (R-COCl) | Fluorescent Ester (9-Anthracenylmethyl ester) | Fluorescent labeling |
Labeling Protocols Employing Halomethyl Anthracenes (e.g., 9-Chloromethylanthracene)
9-Chloromethylanthracene is a reactive derivative of anthracene that is widely used as a fluorescent labeling agent. chemimpex.comscbt.com The chloromethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. rsc.orgrsc.org This reactivity allows it to be used for the derivatization of various nucleophilic functional groups, such as carboxylic acids, phenols, mercaptans, and thiophenols, to introduce the fluorescent 9-anthracenylmethyl group. scbt.comchemicalbook.com
For instance, 9-chloromethylanthracene reacts with the carboxylate salt of a fatty acid to form a highly fluorescent 9-anthracenylmethyl ester. These derivatives are particularly useful in high-performance liquid chromatography (HPLC) with fluorescence detection, enabling the sensitive analysis of otherwise non-fluorescent compounds.
The general scheme for such labeling reactions is as follows:
| Labeling Reagent | Target Functional Group | Resulting Linkage | Utility |
| 9-Chloromethylanthracene | Carboxylic Acid (-COOH) | Ester (-COO-CH₂-Anthracene) | HPLC with fluorescence detection |
| 9-Chloromethylanthracene | Phenol (-OH) | Ether (-O-CH₂-Anthracene) | Fluorescent probe synthesis |
| 9-Chloromethylanthracene | Thiol (-SH) | Thioether (-S-CH₂-Anthracene) | Fluorescent labeling |
Condensation Reactions for Schiff Base Formation with Anthracene Moieties
Schiff bases, characterized by the imine (-C=N-) functional group, are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.net Anthracene-containing Schiff bases are of significant interest due to their diverse applications, including their use as fluorescent probes, chemosensors, and in the synthesis of biologically active compounds. nih.govnih.govrsc.org
The synthesis of these compounds typically involves the reaction of an anthracene derivative bearing a carbonyl group, most commonly 9-anthracenecarboxaldehyde (also known as 9-anthraldehyde), with a primary amine. sysrevpharm.orgnih.govnih.gov The reaction is often carried out in a suitable solvent, such as ethanol (B145695), and may be catalyzed by a small amount of acid. nih.gov The formation of the imine bond results in a new, often brightly colored and fluorescent, compound.
A variety of primary amines can be used in this reaction, leading to a wide range of anthracene-based Schiff base derivatives with tailored properties. nih.govnih.gov
| Anthracene Precursor | Amine Reactant | Product | Key Features |
| 9-Anthracenecarboxaldehyde | Primary Amine (R-NH₂) | Anthracene Schiff Base | Imine linkage (-CH=N-R), Often fluorescent |
| 9-Anthracenecarboxaldehyde | 4-Aminobenzoic acid | 4-{[(anthracen-9-yl)methylidene]amino}benzoic acid | Fluorescent properties, potential for further derivatization |
| 9-Anthracenecarboxaldehyde | N-phenyl-p-phenylenediamine | (E)-N¹-[(anthracen-9-yl)methylidene]-N⁴-phenylbenzene-1,4-diamine | Fluorescent, potential use in materials science |
The resulting Schiff bases can exhibit interesting photophysical properties, such as aggregation-induced emission enhancement (AIEE), where the fluorescence intensity increases upon aggregation. nih.gov This property is valuable for applications in sensing and bio-imaging.
Photophysical and Photochemical Phenomena in 9 Arylmethylanthracene Systems
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic properties of 9-arylmethylanthracene systems are primarily dictated by the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals determine the molecule's absorption and emission characteristics, as well as its reactivity.
Impact of 9-Arylmethyl Substitution on Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels
The substitution at the 9-position of the anthracene (B1667546) ring perturbs the energy levels of the HOMO and LUMO. In unsubstituted anthracene, the HOMO and LUMO are delocalized across the aromatic π-system. The introduction of an alkyl or arylmethyl group generally leads to a destabilization (increase in energy) of the HOMO and a slight change in the LUMO energy, resulting in a narrowing of the HOMO-LUMO energy gap. rsc.org
For instance, theoretical calculations on related 9-substituted anthracenes provide insight into these effects. The HOMO and LUMO energies for unsubstituted anthracene and 9-methylanthracene (B110197), calculated via Density Functional Theory (DFT), are presented in Table 1. The methyl group, an electron-donating group, raises the HOMO energy level, which is a common effect observed with such substitutions. rsc.orgscispace.com
The 9-(4-methylphenyl)methyl substituent consists of a methylene (B1212753) (-CH2-) bridge and a para-tolyl group. The methylene group acts as an insulator, preventing direct π-conjugation between the anthracene core and the phenyl ring. However, the substituent can still influence the electronic structure through inductive effects and hyperconjugation. The tolyl group is weakly electron-donating, and its presence is expected to further raise the HOMO energy compared to a simple methyl substituent, leading to a smaller HOMO-LUMO gap. This reduction in the energy gap is consistent with a bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted anthracene. nanoscience.or.kr
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Anthracene | -5.61 | -1.88 | 3.73 |
| 9-Methylanthracene | -5.46 | -1.84 | 3.62 |
Characterization of Intramolecular Charge Transfer (ICT) Properties
Intramolecular Charge Transfer (ICT) is a phenomenon observed in molecules containing electron-donor (D) and electron-acceptor (A) moieties linked by a π-system. Upon photoexcitation, an electron can be transferred from the HOMO (typically localized on the donor) to the LUMO (localized on the acceptor), creating a charge-separated excited state with a large dipole moment. researchgate.net
In the case of 9-[(4-Methylphenyl)methyl]anthracene, significant ICT characteristics are not expected. The key reason is the presence of the insulating -CH2- (methylene) bridge between the anthracene core and the (4-methylphenyl) group. This bridge disrupts the π-conjugation, preventing efficient electronic communication required for a classic D-A system. nih.gov Both the anthracene core and the tolyl group are primarily aromatic π-systems without strong, inherent electron-donating or accepting capabilities that would define a "push-pull" structure. While subtle charge redistribution may occur upon excitation, the formation of a distinct, stabilized ICT state, which is characteristic of molecules with directly conjugated donor and acceptor groups, is unlikely. researchgate.netepj-conferences.org
Excitation and Emission Spectroscopy
The absorption of ultraviolet light promotes the 9-arylmethylanthracene molecule to an excited electronic state. The subsequent decay back to the ground state can occur through various pathways, including the emission of light (fluorescence).
Fluorescence Emission Characteristics and Quantum Yields
Anthracene and its derivatives are well-known for their characteristic blue fluorescence. Unsubstituted anthracene exhibits a fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, of approximately 0.27-0.36 in solvents like ethanol (B145695) and cyclohexane. researchgate.netomlc.org The introduction of bulky substituents at the 9- and 10-positions can increase the quantum yield by sterically hindering the molecular motion and aggregation that often lead to non-radiative decay pathways and fluorescence self-quenching.
| Compound | Fluorescence Quantum Yield (Φf) | Solvent |
|---|---|---|
| Anthracene | 0.27 - 0.36 | Ethanol/Cyclohexane |
| 9,10-Diphenylanthracene | ~0.90 | Cyclohexane |
| 9,10-Bis(perfluorobenzyl)anthracene | 0.85 | Not Specified |
Photoabsorption Spectra and Solvatochromic Shifts
The photoabsorption spectrum of this compound is dominated by the π-π* transitions of the anthracene core. It typically displays a series of well-defined vibronic bands in the near-ultraviolet region, generally between 300 and 400 nm. omlc.orgmdpi.com The substitution with the arylmethyl group causes a slight bathochromic (red) shift of these absorption bands compared to unsubstituted anthracene, consistent with the narrowing of the HOMO-LUMO gap.
Solvatochromism refers to the change in the position of absorption or emission spectral bands with a change in solvent polarity. researchgate.net Significant solvatochromic shifts are typically observed in molecules that undergo a substantial change in dipole moment upon electronic excitation, such as those exhibiting strong intramolecular charge transfer. nih.gov Given the lack of significant ICT character in this compound due to the insulating methylene linker, its absorption and fluorescence spectra are expected to show only minor sensitivity to solvent polarity.
Photoreactivity and Cycloaddition Processes
Upon absorption of UV radiation, particularly at wavelengths greater than 300 nm, anthracene and its 9-substituted derivatives exhibit rich photoreactivity, primarily characterized by cycloaddition reactions.
The most prominent of these reactions is the reversible [4+4] photodimerization. researchgate.net In this process, two excited anthracene molecules (or one excited and one ground-state molecule) react across their central 9- and 10-positions to form a sandwich-like dimer. This dimerization results in the loss of the extended aromatic system, causing the characteristic anthracene fluorescence and UV absorption to disappear. The dimer can often be reverted to the two monomer units by irradiation with shorter wavelength UV light (typically <300 nm) or by heating. The presence of a substituent at the 9-position, such as the (4-methylphenyl)methyl group, can influence the kinetics and stereochemistry of the dimerization process. nih.gov
In addition to photodimerization, 9-substituted anthracenes can also participate as the 4π-electron component (diene) in [4+2] Diels-Alder cycloaddition reactions with various dienophiles (2π-electron components). orientjchem.orgresearchgate.netresearchgate.net This type of reaction typically requires thermal activation but can sometimes be photochemically induced. The substituent at the 9-position plays a crucial role in directing the regioselectivity of the cycloaddition. orientjchem.org These cycloaddition processes make 9-arylmethylanthracene systems versatile building blocks in materials science and supramolecular chemistry. researchgate.netrsc.org
Solid-State and Solution-Phase [4+4] Photodimerization of Anthracene Derivatives (e.g., 9-(methylaminomethyl)anthracene)
One of the hallmark photochemical reactions of the anthracene moiety is the [4+4] photodimerization, a cycloaddition reaction that occurs upon irradiation with UV light, typically at wavelengths greater than 300 nm. This reaction involves the formation of two new sigma bonds between the C9 and C10 positions of one anthracene molecule and the C9' and C10' positions of another, resulting in a bridged dimeric structure. The stereochemical outcome of this dimerization is highly dependent on the reaction medium.
In the solid state , the photodimerization is a topochemical reaction, meaning the crystal packing of the monomer molecules dictates the structure of the resulting dimer. For many 9-substituted anthracenes, such as 9-methylanthracene, the molecules align in a head-to-tail fashion within the crystal lattice. This pre-organized arrangement exclusively yields the centrosymmetric trans-dimer upon irradiation. nih.govnih.gov X-ray diffraction studies on 9-methylanthracene have monitored these structural changes, revealing that the reaction proceeds with significant molecular movement to accommodate the formation of the dimer, which can ultimately lead to crystal disintegration. nih.gov
In the solution phase , the anthracene molecules have greater rotational and translational freedom. Consequently, the photo-excitation of a monomer can lead to the formation of an excimer (excited-state dimer) with a ground-state monomer. This excimer can then relax to form both the cis (head-to-head) and trans (head-to-tail) photodimers. nih.gov The ratio of these isomers can be influenced by solvent polarity and the nature of the substituent at the 9-position. For instance, studies on 9-(N,N-dimethylaminomethyl)anthracene have demonstrated rapid and selective photodimerization, highlighting the influence of the aminomethyl group on the reaction's efficiency and outcome.
| Phase | Controlling Factors | Primary Product(s) | Reference |
|---|---|---|---|
| Solid-State | Crystal packing (Topochemistry) | trans-dimer only | nih.gov |
| Solution | Molecular diffusion, Excimer formation | Mixture of cis and trans dimers | nih.gov |
Exploration of [4+2] Cycloaddition Reactivity
Beyond photodimerization, the anthracene core can also participate in thermally-driven [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. In this process, the central ring of the anthracene (C9 and C10 positions) acts as a diene, reacting with a dienophile (an alkene or alkyne) to form a bridged adduct. This reactivity is a fundamental characteristic of anthracenes. researchgate.netresearchgate.net
The natural preference for the Diels-Alder reaction to occur at the 9,10-positions is guided by the significant aromatic stabilization energy gained in the terminal benzene (B151609) rings of the product. researchgate.net For 9-substituted anthracenes like this compound, the reaction is expected to proceed across the 9,10-positions with various dienophiles. The presence of the substituent at the 9-position can introduce steric hindrance and modulate the electronic properties of the diene system, thereby influencing the reaction rate and, in some cases, the stereoselectivity of the cycloaddition. The bulky (4-methylphenyl)methyl group would be expected to sterically direct the incoming dienophile to the less hindered face of the anthracene plane.
Advanced Photophysical Mechanisms
The photophysics of anthracene derivatives are rich and complex, extending beyond simple fluorescence to include sophisticated energy and electron transfer processes. These mechanisms are central to their application in molecular electronics and sensing.
Photo-Induced Electron Transfer (PET) Mechanisms in Anthracene Conjugates
Photo-induced electron transfer (PET) is a critical process that can significantly modulate the fluorescence properties of a molecule. In a typical PET system involving an anthracene derivative, the anthracene core acts as a fluorophore, and it is covalently linked to an electron-donating (donor) or electron-withdrawing (acceptor) moiety. Upon photoexcitation of the anthracene fluorophore, an electron can be transferred from the donor to the excited anthracene or from the excited anthracene to the acceptor. This electron transfer process provides a non-radiative de-excitation pathway, effectively quenching the fluorescence of the anthracene. acs.org
The efficiency of PET is governed by the Gibbs free energy change (ΔG), which depends on the redox potentials of the donor and acceptor and the excitation energy of the fluorophore. Studies on aminomethyleneanthracene derivatives, which are structurally related to this compound, have shown that the amino group can act as an electron donor, quenching the anthracene fluorescence. This quenching can be "switched off" by protonating the amino group, which inhibits its ability to donate an electron and restores fluorescence. acs.org In the case of this compound, the tolyl group is not a strong electron donor or acceptor, but PET could be engineered by incorporating suitable functionalities into the aryl ring or by studying its interaction with external donor/acceptor molecules.
| Factor | Description | Effect on Fluorescence |
|---|---|---|
| Redox Potentials | The ease of oxidation of the donor and reduction of the acceptor. | Determines the thermodynamic feasibility (ΔG) of electron transfer. Favorable potentials lead to quenching. |
| Distance | The spatial separation between the donor and acceptor moieties. | PET efficiency decreases exponentially with increasing distance. |
| Solvent Polarity | The polarity of the surrounding medium. | Polar solvents can stabilize the resulting charge-separated state, often promoting PET and enhancing quenching. |
Förster Resonance Energy Transfer (FRET) within Anthracene-Containing Architectures
Förster Resonance Energy Transfer (FRET) is a non-radiative process through which an excited-state donor fluorophore transfers its energy to a ground-state acceptor chromophore via long-range dipole-dipole interactions. This mechanism is highly sensitive to the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers. nih.gov
For FRET to occur efficiently, several conditions must be met:
The donor and acceptor molecules must be in close proximity.
The emission spectrum of the donor must overlap with the absorption spectrum of the acceptor.
The transition dipoles of the donor and acceptor must be favorably oriented.
Anthracene and its derivatives are excellent candidates for FRET processes due to their high fluorescence quantum yields and well-defined emission spectra. rsc.orgrsc.org In a hypothetical FRET system, a 9-arylmethylanthracene moiety could serve as the energy donor, transferring its excitation energy to a suitable acceptor molecule (e.g., another organic dye like tetracene or a porphyrin) that absorbs light at the emission wavelength of the anthracene. rsc.orgrsc.orgacs.org Conversely, if paired with a suitable donor that emits at a shorter wavelength, the anthracene moiety could act as the acceptor. The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET a powerful "spectroscopic ruler" for probing nanoscale distances in supramolecular and biological systems.
| Parameter | Description | Significance |
|---|---|---|
| Förster Distance (R₀) | The donor-acceptor distance at which FRET efficiency is 50%. | A characteristic value for a given donor-acceptor pair, typically 2-8 nm. |
| Spectral Overlap (J) | The integral of the overlap between the donor's emission spectrum and the acceptor's absorption spectrum. | Larger overlap leads to more efficient FRET. |
| Distance Dependence | Efficiency is proportional to 1 / (1 + (r/R₀)⁶), where r is the donor-acceptor distance. | Enables its use as a molecular ruler. |
Investigation of Mechanofluorochromic Behavior in Anthracene Derivatives
Mechanofluorochromism is a phenomenon where a material changes its fluorescence color in response to a mechanical stimulus, such as grinding, shearing, or pressure. This property is of great interest for applications in stress sensing, security inks, and data storage. Anthracene derivatives have emerged as a promising class of mechanofluorochromic materials. researchgate.net
The mechanism of mechanofluorochromism in molecular solids typically involves a phase transition induced by mechanical force. rsc.org Grinding a crystalline sample can disrupt the ordered molecular packing, leading to a more disordered or amorphous state. This change in the intermolecular arrangement (e.g., π-stacking distance and geometry) alters the electronic interactions between adjacent molecules, which in turn modifies the energy of the emissive state and results in a change in the fluorescence color. For instance, a change from a monomer-like emission in a loosely packed crystal to an excimer-like, red-shifted emission in an amorphous state is a common observation. The process is often reversible, with the original crystalline state and fluorescence color being restored by annealing or exposure to solvent vapor. For a molecule like this compound, the bulky substituent would heavily influence the solid-state packing, and any disruption to this packing could lead to significant and potentially useful mechanofluorochromic effects.
| State | Typical Molecular Arrangement | Typical Fluorescence Emission | Reference |
|---|---|---|---|
| Crystalline (Before Grinding) | Ordered, well-defined π-stacking | Blue or Green (Monomer-like) | researchgate.net |
| Amorphous (After Grinding) | Disordered, varied intermolecular distances | Yellow or Orange (Excimer/Exciplex-like, Red-shifted) | researchgate.net |
| Recovered (After Annealing/Fuming) | Recrystallized, ordered packing restored | Original Blue or Green emission | researchgate.net |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in investigating the electronic structure and related properties of organic molecules like 9-[(4-Methylphenyl)methyl]anthracene.
DFT methods are widely used to predict the electronic properties of anthracene (B1667546) derivatives. semanticscholar.orgdongguk.edu These calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity and its behavior in electronic applications. The HOMO-LUMO energy gap is a key parameter that influences the molecule's electronic absorption and emission properties. For many anthracene derivatives, substitutions at the 9- and 10-positions can significantly alter these energy levels. semanticscholar.org
The introduction of a (4-methylphenyl)methyl group at the 9-position of the anthracene core is expected to influence the electronic distribution. The benzyl-like substituent can engage in hyperconjugation and weak electronic interactions with the anthracene π-system. DFT calculations can precisely model these effects. The geometry of the molecule, including bond lengths, bond angles, and dihedral angles, can be optimized to find the most stable conformation. researchgate.net For instance, the dihedral angle between the anthracene and the phenyl rings of the substituent is a critical conformational parameter.
Below is a table of representative predicted electronic properties and geometric parameters for this compound, based on typical values for similar 9-substituted anthracenes calculated using DFT methods.
| Property | Predicted Value |
| HOMO Energy | -5.5 to -5.8 eV |
| LUMO Energy | -1.8 to -2.1 eV |
| HOMO-LUMO Gap | 3.6 to 3.8 eV |
| C9-C1' Bond Length | ~1.52 Å |
| Anthracene-Phenyl Dihedral Angle | 70-90° |
Note: These values are illustrative and based on calculations for structurally related compounds.
Theoretical calculations are pivotal in elucidating the mechanisms of chemical reactions. For anthracene derivatives, a well-studied reaction is the [4+4] photodimerization. researchgate.net Upon exposure to UV light, two anthracene molecules can undergo a cycloaddition reaction to form a dimer. The substituents on the anthracene core can influence the efficiency and stereochemistry of this reaction.
Quantum chemical calculations can be employed to map the potential energy surface of the photodimerization of this compound. This would involve calculating the energies of the reactants, transition states, and products. Such studies can reveal the activation energy barriers and the thermodynamic stability of the resulting photodimer. The electronic nature and steric hindrance of the (4-methylphenyl)methyl substituent would be expected to play a significant role in the reaction pathway. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations provide detailed information about static molecular structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules. MD simulations can be used to explore the conformational landscape of this compound by simulating the movement of its atoms over time.
These simulations can reveal the preferred orientations of the (4-methylphenyl)methyl substituent relative to the anthracene core. The flexibility of the methylene (B1212753) bridge allows for various rotational conformations. MD simulations can help identify the most populated conformational states and the energy barriers for interconversion between them. This information is crucial for understanding how the molecule's shape and flexibility influence its interactions with its environment, such as in solution or in the solid state.
Computational Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis, Fluorescence)
Computational methods are increasingly used to predict various spectroscopic parameters, which can aid in the interpretation of experimental data.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of computational chemistry. nih.govmdpi.com By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, it is possible to obtain theoretical NMR spectra. For this compound, this would involve predicting the chemical shifts for the protons and carbons of the anthracene core, the methylene bridge, the phenyl ring, and the methyl group. These predicted shifts can then be compared with experimental spectra to confirm the molecular structure. Based on experimental data for the closely related 9-benzylanthracene, the following table provides an estimation of the key ¹H NMR chemical shifts. chemicalbook.com
| Proton | Predicted Chemical Shift (ppm) |
| Methylene (-CH₂-) | ~4.9-5.1 |
| Anthracene H10 | ~8.4 |
| Anthracene aromatic region | ~7.2-8.2 |
| Phenyl aromatic region | ~7.0-7.3 |
| Methyl (-CH₃) | ~2.3-2.5 |
Note: These are representative chemical shift ranges based on similar compounds. chemicalbook.com
UV-Vis and Fluorescence Spectroscopy: Time-dependent density functional theory (TD-DFT) is a common method for calculating the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. nih.govmdpi.comyoutube.com These calculations can predict the wavelengths of maximum absorption (λ_max) and emission, as well as the oscillator strengths of the electronic transitions. For this compound, TD-DFT calculations would likely show the characteristic π-π* transitions of the anthracene chromophore. The substituent may cause slight shifts in the absorption and emission maxima compared to unsubstituted anthracene. nih.gov
The following table presents typical predicted UV-Vis absorption and fluorescence data for a 9-substituted anthracene derivative like this compound.
| Spectroscopic Parameter | Predicted Value |
| Absorption λ_max (S₀ → S₁) | 375-395 nm |
| Molar Extinction Coefficient (ε) at λ_max | 8,000-12,000 M⁻¹cm⁻¹ |
| Fluorescence Emission λ_max | 400-420 nm |
| Fluorescence Quantum Yield (Φ_f) | 0.3-0.5 |
Note: These values are illustrative and based on data for similar anthracene derivatives. nih.gov
Structural Elucidation and Solid State Chemistry
Advanced Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Raman Spectroscopy)
Further research, including the synthesis and experimental analysis of 9-[(4-Methylphenyl)methyl]anthracene, would be required to generate the data necessary to populate these sections.
Research Applications in Advanced Materials Science
Organic Electronic Devices: Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
There is no available research data on the application or performance of 9-[(4-Methylphenyl)methyl]anthracene in OLEDs or OFETs.
Optimization of Charge Carrier Transport and Stability in Anthracene-Based Materials
No studies were found that investigate the charge carrier transport properties (e.g., hole or electron mobility) or the operational stability of this compound in electronic devices.
Design of Emissive Materials for OLED Architectures
There are no published reports on the design, synthesis, or evaluation of this compound as an emissive material in OLEDs. Consequently, data on its photoluminescent properties, such as emission wavelength, quantum yield, and color coordinates, in the context of OLED applications, are not available.
Polymeric Materials and Photopolymerization Processes
Specific research detailing the role or incorporation of this compound in polymeric materials or photopolymerization is not present in the available scientific literature.
Role of Anthracene (B1667546) Derivatives as Photosensitizers and Photoinitiators
No studies have been identified that explore the potential of this compound to act as a photosensitizer or photoinitiator for polymerization reactions.
Development of Polymer Nanocomposites Incorporating Anthracene Moieties
There is no information on the development or properties of polymer nanocomposites that specifically incorporate the this compound moiety.
Advanced Chemical Sensing Platforms
No research could be located that describes the use of this compound in the development of chemical sensors. There is no data on its potential as a recognition element or transducer in sensing platforms.
Fabrication of Fluorescent Probes for Specific Analyte Detection
The inherent fluorescence of the anthracene moiety is highly sensitive to its chemical environment. This property is the foundation for its use in fluorescent probes. While research on this compound for this specific purpose is not extensively detailed, the broader family of anthracene derivatives has been widely explored for detecting various analytes.
Derivatives of 2-(Anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) have demonstrated sensitive fluorescence responses to changes in solvent polarity, the presence of strong acids like trifluoroacetic acid, and fluoride (B91410) anions. nih.gov The functional groups attached to the core anthracene structure play a crucial role in tuning the probe's selectivity and sensitivity. nih.gov Similarly, other anthracene-based fluorescent nanoprobes have been developed for detecting species like singlet oxygen in biological media. researchgate.net The principle often relies on a change in the fluorescence intensity or a shift in the emission wavelength upon interaction with the target analyte. For instance, fluorogenic probes designed with an aldehyde or a similar reactive group at the 9-position of the anthracene show little to no fluorescence, but their reaction products become highly fluorescent, allowing for the monitoring of chemical reactions. researchgate.net This "turn-on" fluorescence mechanism is a common strategy in probe design. The introduction of bulky substituents, such as the (4-methylphenyl)methyl group, can prevent fluorescence self-quenching, potentially enhancing the probe's performance in the solid state or at high concentrations. beilstein-journals.orgnih.gov
Engineering of Optical, Electronic, and Magnetic Switches
Anthracene and its derivatives are known for their ability to undergo [4+4] photodimerization upon irradiation with UV light (around 350 nm). mdpi.comacs.org This reversible photochemical reaction forms a dimer, linking two anthracene molecules. The dimer can then be dissociated back to the original monomer molecules by applying heat, typically at temperatures between 90 °C and 200 °C. researchgate.netacs.org
This photo- and thermoreversible behavior is a key principle in the design of molecular switches. mdpi.com By incorporating anthracene moieties into materials like polymers, films, or crystals, it is possible to create systems whose optical, electronic, or magnetic properties can be toggled between two distinct states. mdpi.com For example, the formation of the dimer disrupts the π-conjugation of the anthracene monomer, leading to significant changes in the material's absorption and emission spectra. This change in optical properties can be harnessed to create optical switches or data storage media. The reversible nature of this process, switching between monomer and dimer states, allows for the development of dynamic covalent crosslinking in polymer networks, creating materials with tunable and responsive properties. acs.org
Photovoltaic Devices (e.g., Dye-Sensitized Solar Cells)
Anthracene's rigid, planar structure and strong light-harvesting capabilities in the UV-visible region make it an excellent building block for organic dyes used in dye-sensitized solar cells (DSSCs). elsevierpure.comresearchgate.netrsc.org In a DSSC, a dye molecule absorbs light and injects an electron into the conduction band of a semiconductor, typically titanium dioxide (TiO2), initiating the generation of electric current.
Interactive Table: Performance of Anthracene-Based Dye-Sensitized Solar Cells
| Dye Sensitizer | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | Power Conversion Efficiency (η, %) |
| AN-Bu | 12.78 | 0.73 | 0.67 | 6.23 |
| TPAA6 | - | - | - | 3.56 |
| TPAA7 | - | - | - | 4.38 |
Data sourced from multiple studies investigating various anthracene derivatives. elsevierpure.comresearchgate.net
Development of Resistive Memory Devices
The electronic properties of anthracene derivatives are also being exploited in the development of next-generation data storage technologies, specifically non-volatile resistive memory devices. rsc.orgaip.org These devices operate by switching between a high resistance state (OFF state) and a low resistance state (ON state) upon the application of an external voltage. researchgate.netresearchgate.net The information is stored in these resistance states.
Polyimides containing anthracene moieties have been shown to exhibit this electrical bistable switching behavior. rsc.org In one study, a new polyimide, 6FDA-AMDA PI, was synthesized from an anthracene-containing diamine. rsc.org This polymer, which features anthracene moieties in its side chains, was used as the active layer in a memory device with an Aluminum/Polyimide/Indium Tin Oxide (ITO) structure.
The resulting device demonstrated write-once-read-many times (WORM) memory behavior. rsc.org This means data can be written once by switching the device from the high-resistance to the low-resistance state and can then be read multiple times without degradation. The performance of such memory devices is characterized by the ON/OFF ratio (the ratio of the current in the ON state to the OFF state), the threshold voltage required for switching, and the device yield. The 6FDA-AMDA PI device showed a very high ON/OFF ratio of up to 10⁶ and a threshold voltage of 2.40 V, with a high device yield of 80%. rsc.org The switching mechanism is attributed to effective inter-chain charge transfer, which is facilitated by the arrangement of the anthracene side chains. rsc.org
Interactive Table: Performance of Anthracene-Based Resistive Memory Devices
| Device Active Layer | Memory Behavior | ON/OFF Ratio | Threshold Voltage (V) | Device Yield (%) |
| 6FDA-AMDA PI | WORM | Up to 10⁶ | 2.40 | 80 |
| 6FDA-AnDA PI | WORM | Up to 10⁴ | 2.50 | 20 |
WORM: Write-Once-Read-Many times. Data from a study on anthracene-based polyimides. rsc.org
Coordination Chemistry and Metal Complexes of Anthracene Derivatives
Synthesis and Structural Characterization of Metal-Anthracene Complexes (e.g., Silver(I) and Ruthenium Complexes)
The synthesis of metal-anthracene complexes typically involves the reaction of a suitable metal precursor with the anthracene-containing ligand in an appropriate solvent. The choice of solvent and the metal-to-ligand ratio are crucial parameters that can influence the stoichiometry and structure of the resulting complex.
Silver(I) Complexes:
Silver(I) ions are known to form a variety of coordination complexes with aromatic ligands, driven by cation-π interactions. In the context of 9-substituted anthracene (B1667546) derivatives, the silver(I) ion can coordinate to the π-system of the anthracene core. The synthesis of such complexes is generally straightforward, often involving the mixing of a silver(I) salt, such as silver hexafluorophosphate (B91526) (AgPF₆) or silver tetrafluoroborate (B81430) (AgBF₄), with the anthracene derivative in a solvent like ethanol (B145695) or acetonitrile.
For instance, studies on 9-(methylaminomethyl)anthracene (B57991) have shown that complexation with silver(I) salts leads to the formation of crystalline solids where the silver ions are coordinated by the anthracene moieties. nih.govresearchgate.net The structural characterization of these complexes, typically achieved through single-crystal X-ray diffraction, reveals that the silver(I) ions can interact with the anthracene rings in a η²-fashion, where the metal ion is bonded to two adjacent carbon atoms of the aromatic system. The coordination geometry around the silver(I) center is often completed by weakly coordinating anions or solvent molecules.
Based on these precedents, the synthesis of a silver(I) complex with 9-[(4-Methylphenyl)methyl]anthracene would likely proceed in a similar manner. The resulting complex is expected to feature η²-coordination of the Ag(I) ion to the anthracene core. The presence of the 4-methylphenylmethyl substituent at the 9-position could influence the solid-state packing of the complex due to steric effects and potential weak interactions involving the tolyl group.
Ruthenium Complexes:
Ruthenium complexes, particularly those containing polypyridyl ligands, have been extensively studied for their rich photophysical and electrochemical properties. nih.govuark.edu The incorporation of an anthracene moiety into the ligand framework of a ruthenium complex can significantly modify these properties. The synthesis of such complexes typically involves the reaction of a ruthenium precursor, such as [Ru(bpy)₂(Cl)₂] (where bpy is 2,2'-bipyridine), with an anthracene-functionalized ligand.
For example, a ruthenium(II) complex of 2-(9-anthryl)-1H-imidazo[4,5-f] uark.edunih.govphenanthroline has been synthesized and characterized. researchgate.net In this complex, the ruthenium ion is octahedrally coordinated by the nitrogen atoms of the bipyridine and imidazophenanthroline ligands, with the anthracene unit acting as a pendant group.
The synthesis of a ruthenium complex incorporating this compound would likely require the functionalization of a suitable chelating ligand, such as a bipyridine or phenanthroline, with the this compound moiety. The subsequent reaction with a ruthenium precursor would yield the desired complex. The structural characterization would be expected to show the typical octahedral coordination geometry around the ruthenium center, with the anthracene derivative appended to one of the chelating ligands.
Table 1: Expected Coordination Parameters for Metal Complexes of this compound
| Metal Ion | Expected Coordination Mode | Potential Ancillary Ligands | Characterization Techniques |
| Silver(I) | η²-coordination to anthracene | PF₆⁻, BF₄⁻, solvent | X-ray Diffraction, NMR Spectroscopy |
| Ruthenium(II) | Coordination to a functionalized chelating ligand | 2,2'-Bipyridine, 1,10-Phenanthroline | X-ray Diffraction, NMR, UV-Vis, Emission Spectroscopy |
Modulation of Photoreactivity and Electronic Properties via Metal Complexation
Metal complexation provides a powerful tool for modulating the photoreactivity and electronic properties of anthracene derivatives. The interaction with a metal ion can alter the energy levels of the anthracene's frontier molecular orbitals, influencing its absorption and emission characteristics, as well as its propensity to undergo photochemical reactions.
Modulation of Photoreactivity:
A hallmark of many anthracene derivatives is their ability to undergo [4+4] photodimerization upon irradiation with UV light. researchgate.netmdpi.com This reaction involves the formation of a cycloadduct between two anthracene molecules. The efficiency of this process in the solid state is highly dependent on the relative orientation and proximity of the anthracene moieties in the crystal lattice.
Coordination to a metal ion, such as silver(I), can serve as a template to pre-organize the anthracene units in a favorable arrangement for photodimerization. For example, in the silver(I) complexes of 9-(methylaminomethyl)anthracene, the coordination to the metal ion brings the anthracene fragments into close proximity, thereby activating the [4+4] photoreactivity in the solid state, a phenomenon not observed for the free ligand. nih.govresearchgate.net It is therefore anticipated that the complexation of this compound with silver(I) could similarly facilitate its solid-state photodimerization.
Modulation of Electronic Properties:
The electronic properties of anthracene derivatives, such as their absorption and emission spectra, are sensitive to their chemical environment. Complexation with a metal ion can lead to shifts in the absorption and emission maxima, as well as changes in the fluorescence quantum yield and lifetime.
In the case of ruthenium complexes, the interaction between the ruthenium center and the anthracene ligand can lead to the emergence of new metal-to-ligand charge transfer (MLCT) bands in the absorption spectrum. researchgate.net These MLCT transitions can significantly influence the photophysical properties of the complex, often leading to quenching of the characteristic anthracene fluorescence and the appearance of new, long-lived emission from the MLCT state. The energy of this emission can be tuned by modifying the electronic properties of the ligands. Therefore, the incorporation of this compound into a ruthenium complex is expected to result in a material with distinct photophysical properties compared to the free ligand.
Table 2: Potential Effects of Metal Complexation on the Properties of this compound
| Property | Effect of Silver(I) Complexation | Effect of Ruthenium(II) Complexation |
| Photoreactivity | Enhanced solid-state [4+4] photodimerization | Potential for new photochemical pathways |
| Absorption Spectrum | Minor shifts in π-π* transitions | Appearance of MLCT bands |
| Emission Spectrum | Potential for altered fluorescence | Quenching of anthracene fluorescence, possible MLCT emission |
Molecular Interactions with Biological Macromolecules from a Fundamental Chemical Perspective
Mechanisms of DNA Recognition and Binding (e.g., Intercalation)
There is no specific data available in the reviewed scientific literature concerning the mechanisms of DNA recognition and binding for 9-[(4-Methylphenyl)methyl]anthracene.
Studies on other anthracene (B1667546) derivatives have shown that the planar aromatic structure of the anthracene core can facilitate intercalation between the base pairs of DNA. nih.govuconn.edu The substituents on the anthracene ring play a crucial role in the affinity and mode of binding. uconn.edunih.gov For instance, cationic side chains can enhance binding affinity through electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. nih.govuconn.edu The size and branching of these substituents can also influence whether a compound intercalates or binds to the grooves of the DNA helix. uconn.edu However, without experimental data such as binding constants or spectroscopic analysis for this compound, its specific mode of interaction with DNA remains uncharacterized.
Photochemical Reactions Involving Anthracene Derivatives and Nucleic Acids
There is no specific information regarding the photochemical reactions of this compound with nucleic acids.
It is known that the anthracene chromophore can be photoactive, and upon absorption of light, can induce chemical reactions. rroij.com Some anthracene derivatives have been shown to act as photosensitizers, generating reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals upon irradiation. acs.orgnih.govnih.gov These ROS can subsequently cause damage to DNA, leading to strand cleavage. rroij.comacs.orgnih.gov The efficiency and mechanism of these photochemical processes are influenced by the specific chemical structure of the anthracene derivative and the reaction environment. acs.orgnih.gov Additionally, some anthracene compounds can undergo photochemical cycloaddition reactions. researchgate.net Without specific studies on this compound, it is not possible to determine its photochemical reactivity in the presence of nucleic acids.
Future Research Directions and Emerging Perspectives
Rational Design of Novel 9-Arylmethylanthracene Architectures with Tailored Functionalities
The future development of 9-arylmethylanthracene derivatives hinges on the rational design of new molecular architectures to achieve specific, tailored functionalities. The substituent at the 9-position significantly influences the electronic and steric properties of the anthracene (B1667546) core, thereby affecting its absorption, emission, and photoreactivity. researchgate.net By strategically modifying the arylmethyl group—for instance, by altering the substitution pattern on the phenyl ring or replacing it with other aromatic systems—researchers can fine-tune the molecule's properties for specific applications.
Key areas for future design include:
Optoelectronic Materials: Anthracene derivatives are foundational in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. researchgate.netresearchgate.net Future designs will focus on creating 9-arylmethylanthracene structures with enhanced charge transport capabilities, high fluorescence quantum yields, and specific emission colors, such as deep blue. tandfonline.com The introduction of electron-donating or electron-withdrawing groups on the phenyl ring of the 9-substituent can modulate the HOMO-LUMO energy gap, directly impacting the material's optical and electronic properties. researchgate.netrsc.org
Fluorescent Probes and Sensors: The inherent fluorescence of the anthracene moiety makes it an excellent scaffold for chemical sensors. researchgate.net Future work will involve designing architectures where interaction with a specific analyte (e.g., metal ions, anions, or biomolecules) modulates the fluorescence output through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). rsc.org The arylmethyl group can be functionalized with specific recognition units to impart selectivity.
Photoreversible Polymers: The [4+4] photocycloaddition of anthracene derivatives is a powerful tool for creating reversible polymer systems, self-healing materials, and photoresponsive actuators. researchgate.net The design of novel 9-arylmethylanthracene monomers will focus on controlling the kinetics of both the forward photodimerization and the thermal or photochemical reverse reaction. The steric and electronic nature of the substituent at the 9-position has been shown to significantly influence the dissociation temperature of the photodimer, allowing for the creation of materials with tailor-made responsiveness. researchgate.net
The table below illustrates how substituent modifications can be correlated with desired functional outcomes, a central principle in the rational design of new materials.
| Desired Functionality | Design Strategy for 9-Arylmethylanthracene | Potential Impact on Properties |
| Efficient Blue Emitter (OLEDs) | Introduce bulky, sterically hindering groups to the arylmethyl moiety. | Prevents π-stacking, reduces aggregation-caused quenching, enhances solid-state fluorescence. |
| Selective Ion Sensing | Incorporate a specific ionophore or chelating agent onto the phenyl ring. | Enables selective binding of the target ion, causing a measurable change in fluorescence. |
| Low-Temperature Self-Healing | Attach electron-donating groups to the aryl substituent. | Lowers the thermal dissociation temperature of the photodimer, facilitating healing at milder conditions. researchgate.net |
| Enhanced Photostability | Introduce groups that sterically protect the anthracene core. | Reduces susceptibility to photooxidation and other degradation pathways, increasing device lifetime. |
Advancement of Sustainable and Efficient Catalytic Synthesis Methodologies
While classic methods for synthesizing substituted anthracenes like Friedel-Crafts reactions and the Elbs reaction exist, they often suffer from harsh conditions and limited regioselectivity. nih.govbeilstein-journals.org A significant future direction is the development of more sustainable and efficient synthesis methodologies, primarily through advancements in metal-catalyzed reactions. nih.govresearchgate.net These modern approaches offer milder reaction conditions, higher atom economy, and greater functional group tolerance.
Recent progress has highlighted the utility of various transition metals in constructing the anthracene framework:
Palladium-Catalyzed Reactions: Palladium catalysts have been effectively used in one-pot syntheses of substituted anthracenes from readily available starting materials like o-tolualdehydes and aryl iodides via C-H arylation and subsequent cyclization. nih.gov
Gold and Bismuth Catalysis: Gold and bismuth catalysts have shown efficacy in the cyclization of o-alkynyldiarylmethanes to yield substituted anthracenes under mild conditions. nih.gov
Rhodium-Catalyzed Reactions: Rhodium catalysts enable oxidative coupling reactions, for instance, between arylboronic acids and internal alkynes, to selectively produce polysubstituted anthracene derivatives. nih.gov
Cobalt-Catalyzed Cyclotrimerization: Cobalt-catalyzed [2+2+2] cyclotrimerization reactions provide a powerful route to substituted anthracenes from diynes and alkynes. beilstein-journals.org
Future research in this area will likely focus on several key objectives:
Green Chemistry Principles: Emphasis will be placed on developing catalytic systems that operate in environmentally benign solvents like water, reducing reliance on volatile organic compounds. rsc.org The goal is to create highly atom-economical processes that minimize waste. rsc.org
Catalyst Improvement: Research will aim to replace expensive and rare noble metal catalysts (e.g., Pd, Rh, Au) with more abundant and cost-effective first-row transition metals like iron, copper, or zinc.
C-H Activation: Direct C-H activation/functionalization of the anthracene core or its precursors represents a highly efficient strategy, avoiding the need for pre-functionalized substrates and reducing the number of synthetic steps.
The following table summarizes some modern catalytic approaches relevant to the synthesis of the 9-arylmethylanthracene scaffold.
| Catalyst System | Reaction Type | Starting Materials | Advantages | Reference |
| Palladium(II) | sp³ C-H Arylation / Cyclization | o-Tolualdehydes, Aryl Iodides | One-pot synthesis, good functional group tolerance. | nih.gov |
| Gold(I) / Bismuth(III) | Cyclization | o-Alkynyldiarylmethanes | Mild reaction conditions, good yields. | nih.gov |
| Rhodium(I) | Oxidative Coupling | Arylboronic Acids, Alkynes | High selectivity for polysubstituted products. | nih.gov |
| Cobalt/Zinc | [2+2+2] Alkyne Cyclotrimerization | Diynes, Aryl-substituted Alkynes | Efficient construction of the polycyclic aromatic core. | beilstein-journals.org |
| Indium(III) | Reductive-Dehydration Cycloaromatization | 2-Benzylic Aromatic Aldehydes/Ketones | Bradsher-type reaction with excellent yields. | nih.gov |
Potential Applications in Quantum Materials and Nanoscience
The unique photophysical properties of the anthracene core, such as high fluorescence quantum yields and the ability to undergo reversible photodimerization, make 9-arylmethylanthracene derivatives promising candidates for applications in quantum materials and nanoscience. mdpi.com
Molecular Switches: The reversible [4+4] photodimerization of anthracene is a photochromic process that can be harnessed to create molecular switches. mdpi.com By incorporating 9-arylmethylanthracene into larger systems, it is possible to control properties like conductivity, magnetic coupling, or optical states with light, a foundational concept for quantum information processing and molecular electronics.
Nanoscience and Photomechanics: There is emerging research into using the significant structural changes that occur during anthracene photodimerization to generate mechanical work at the nanoscale. mdpi.com For example, nanowires of 9-methylanthracene (B110197) grown within templates have been shown to generate mechanical stress upon irradiation, causing the template to bend. mdpi.com Tailoring the 9-arylmethyl group could influence the crystal packing and the magnitude of the photomechanical effect, potentially leading to the development of light-driven nanoactuators and molecular machines. researchgate.net
Quantum Dots and Emitters: While inorganic semiconductor quantum dots are well-established, there is growing interest in purely organic systems. The well-defined and tunable emission of 9-arylmethylanthracene derivatives could allow them to act as single-photon emitters or as components in fluorescent organic nanoparticles (FONs) for applications in quantum optics and high-resolution bioimaging. rsc.org Their properties can be fine-tuned by chemical synthesis, offering an advantage over traditional inorganic quantum dots.
The convergence of rational molecular design and advanced synthesis will enable the creation of 9-[(4-Methylphenyl)methyl]anthracene-based systems with precisely controlled quantum and nanoscale behaviors, paving the way for their integration into next-generation technologies.
Q & A
What synthetic strategies are most effective for functionalizing the 9-position of anthracene derivatives like 9-[(4-Methylphenyl)methyl]anthracene?
Basic Question
The 9-position of anthracene is highly reactive toward electrophilic aromatic substitution due to its symmetry and electron-rich nature. Common strategies include:
- Friedel-Crafts alkylation : Using Lewis acids (e.g., AlCl₃) to introduce alkyl/aryl groups. For example, this compound can be synthesized via benzylation of anthracene with 4-methylbenzyl chloride .
- Cross-coupling reactions : Suzuki or Sonogashira couplings to attach aryl or alkynyl groups. These methods require pre-functionalization (e.g., bromination at the 9-position) .
Key validation : Characterization via -NMR (aromatic proton shifts at δ 7.2–8.5 ppm) and X-ray crystallography to confirm regioselectivity .
How can steric and electronic effects influence the photophysical properties of 9-substituted anthracenes?
Advanced Question
Substituents at the 9-position alter conjugation and intermolecular interactions:
- Steric hindrance : Bulky groups (e.g., 4-methylphenyl) induce twisting, reducing π-π stacking. For example, 9,9′-bianthracene exhibits a dihedral angle of ~89.4° between anthracene units, suppressing excimer formation and enhancing blue emission (quantum yield Φf = 0.20–0.75) .
- Electronic effects : Electron-withdrawing groups (e.g., nitro) redshift absorption spectra, while electron-donating groups (e.g., methyl) increase fluorescence intensity .
Methodological tip : Use DFT calculations to predict HOMO-LUMO gaps and compare with experimental UV-Vis/fluorescence data .
What analytical techniques resolve contradictions in structural characterization of 9-substituted anthracenes?
Advanced Question
Discrepancies in NMR or crystallographic data can arise from dynamic effects or polymorphism:
- NMR solvent dependence : For 9-styrylanthracene, -NMR chemical shifts vary between CD₂Cl₂ (δ 7.30–8.24 ppm) and (CD₃)₂CO (δ 7.61–8.26 ppm) due to solvent polarity effects on π-conjugation .
- X-ray vs. computational models : Crystallographic data may show deviations from DFT-optimized geometries due to crystal packing forces. Validate with Hirshfeld surface analysis .
Resolution workflow : Combine multi-solvent NMR, SC-XRD, and computational modeling to confirm structural assignments .
How can this compound be applied in designing reversible polymer systems?
Advanced Question
Anthracene derivatives undergo reversible [4+4] photodimerization, enabling dynamic crosslinking:
- Reversible crosslinkers : Incorporate this compound into polymer backbones. UV irradiation (λ = 365 nm) induces dimerization, while thermal treatment (~150°C) reverses it .
- Mechanical property tuning : Monitor crosslink density via rheology or DSC (glass transition shifts). For example, anthracene-functionalized polymers show Tg increases of 10–20°C upon dimerization .
Experimental design : Use GPC to track molecular weight changes and FTIR to detect dimerization (C=C stretch at ~1600 cm⁻¹) .
What are the challenges in synthesizing 9-substituted anthracenes with high regioselectivity?
Basic Question
Competing reactions at the 1- and 2-positions of anthracene require careful optimization:
- Temperature control : Lower temperatures (-10°C to 0°C) favor 9-substitution in Friedel-Crafts reactions, minimizing byproducts .
- Directing groups : Pre-functionalize anthracene with bromine at the 9-position to block competing sites. Subsequent Suzuki coupling achieves >90% regioselectivity .
Validation : HPLC-MS to quantify byproducts and MALDI-TOF for molecular weight confirmation .
How do substituents at the 9-position impact electrochemical properties for organic electronics?
Advanced Question
Electron-donating/withdrawing groups modulate redox behavior:
- Cyclic voltammetry (CV) : Anthracene derivatives with electron-donating groups (e.g., methyl) show lower oxidation potentials (Eox = +1.2 V vs. Ag/Ag⁺) compared to unsubstituted anthracene (+1.5 V) .
- Charge transport : this compound’s bulky substituent reduces crystallinity, lowering hole mobility (μh ~ 10⁻⁴ cm²/V·s) compared to planar analogs .
Methodology : Use CV, space-charge-limited current (SCLC) measurements, and grazing-incidence XRD to correlate structure with device performance .
What safety protocols are critical when handling 9-substituted anthracenes in the lab?
Basic Question
Anthracene derivatives pose hazards requiring strict controls:
- Toxicity : Wear nitrile gloves and lab coats to prevent dermal exposure. 9-Chloroanthracene, for example, is a suspected carcinogen (LD₅₀ > 2000 mg/kg in rats) .
- Photoreactivity : Use amber glassware to prevent unintended dimerization under ambient light .
Emergency response : For spills, neutralize with activated carbon and dispose via hazardous waste protocols .
How can computational tools predict properties of novel 9-substituted anthracenes?
Advanced Question
QSAR and DFT models enable property prediction:
- LogP estimation : ACD/Labs Percepta predicts logP = 8.48 for 9-[3-(2-naphthalenyl)phenyl]anthracene, indicating high hydrophobicity .
- Photophysical properties : TD-DFT calculations (B3LYP/6-31G*) accurately predict absorption maxima (λmax) within ±10 nm of experimental values .
Workflow : Validate predictions with experimental DSC (thermal stability) and fluorescence spectroscopy .
What are the limitations of current synthetic methods for 9-substituted anthracenes?
Advanced Question
Key limitations include:
- Low yields in cross-couplings : Steric hindrance at the 9-position reduces Suzuki coupling efficiency (yields ~50–60%). Use bulky phosphine ligands (e.g., SPhos) to improve catalytic turnover .
- Purification challenges : Similar polarity of regioisomers complicates column chromatography. Employ recrystallization from toluene/hexane mixtures for better separation .
Innovation needed : Develop flow chemistry protocols to enhance reaction control and scalability .
How do steric effects influence the packing structure of 9-substituted anthracenes in single crystals?
Advanced Question
Bulky substituents disrupt π-stacking:
- Crystal packing : 9-Styrylanthracene adopts a herringbone arrangement with intermolecular distances > 4.0 Å, versus 3.5 Å in unsubstituted anthracene .
- Impact on charge transport : Reduced π-overlap decreases conductivity (σ ~ 10⁻⁶ S/cm) compared to planar derivatives .
Methodology : Analyze SC-XRD data with Mercury software and correlate with charge mobility measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
